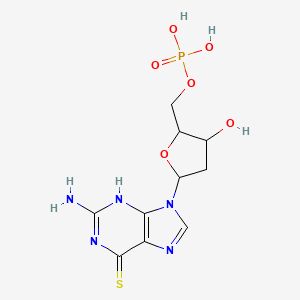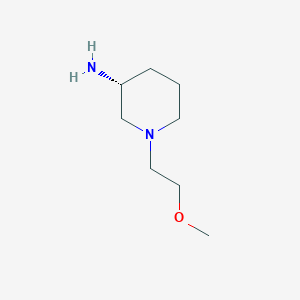
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- is a stereoisomer of cyclohexanol with an ethynyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- typically involves the addition of an ethynyl group to cyclohexanol. One common method is the reaction of cyclohexanone with ethynylmagnesium bromide, followed by reduction to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, 2-ethynyl- or cyclohexanoic acid, 2-ethynyl-.
Reduction: Cyclohexanol, 2-ethyl-.
Substitution: Various substituted cyclohexanol derivatives depending on the substituent used.
Applications De Recherche Scientifique
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 2-ethyl-: Similar structure but with an ethyl group instead of an ethynyl group.
Cyclohexanol, 2-methyl-: Contains a methyl group at the second carbon.
Cyclohexanol, 2-phenyl-: Features a phenyl group at the second carbon.
Uniqueness
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
61967-61-1 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1S,2S)-2-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m1/s1 |
Clé InChI |
KNVOCSQDAIHOPP-SFYZADRCSA-N |
SMILES isomérique |
C#C[C@@H]1CCCC[C@@H]1O |
SMILES canonique |
C#CC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)




![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)




